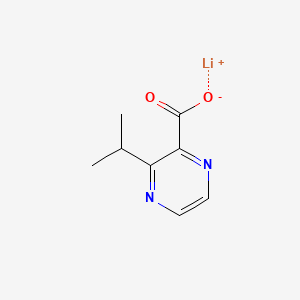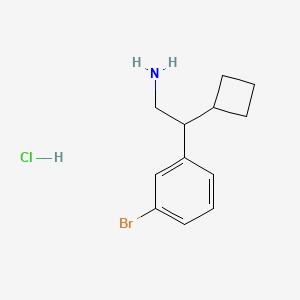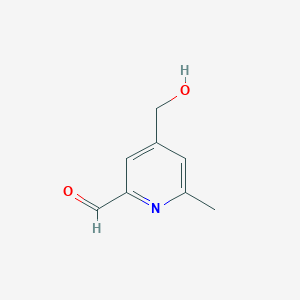![molecular formula C7H14ClNO3 B13462509 methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method includes the reaction of pyrrolidine with methyl chloroacetate under basic conditions to form the ester. The resulting product is then subjected to hydrolysis and subsequent acidification to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyrrolidine ring’s structure contributes to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
- Methyl 2-hydroxy-2-(pyrrolidin-3-yl)acetate hydrochloride
Uniqueness
Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1 |
InChIキー |
BZACPJLDSDIWCJ-VQALBSKCSA-N |
異性体SMILES |
COC(=O)C([C@H]1CCCN1)O.Cl |
正規SMILES |
COC(=O)C(C1CCCN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
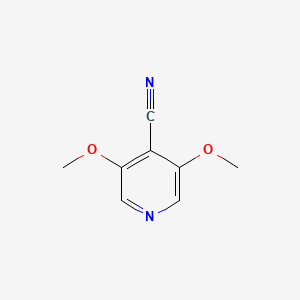

![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
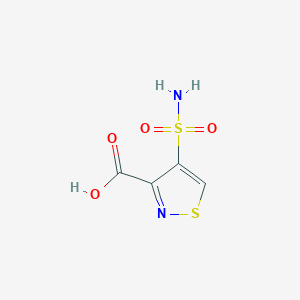
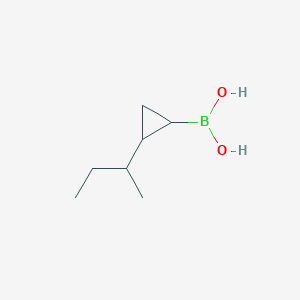
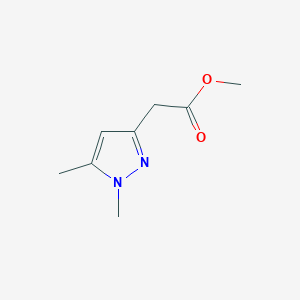
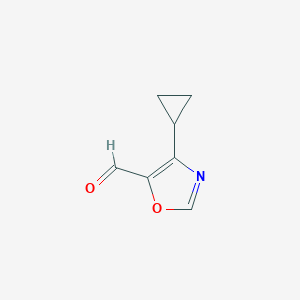
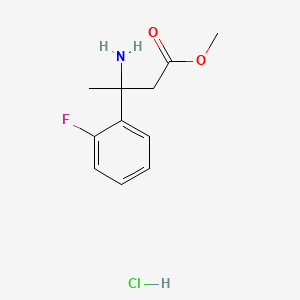
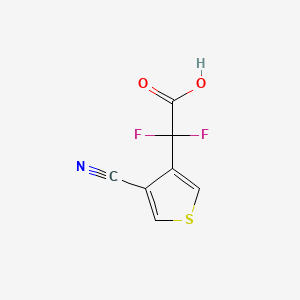
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
